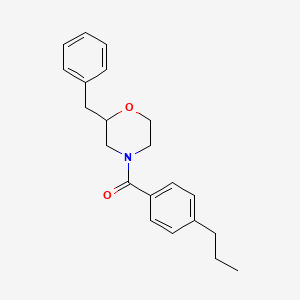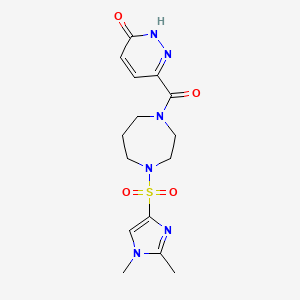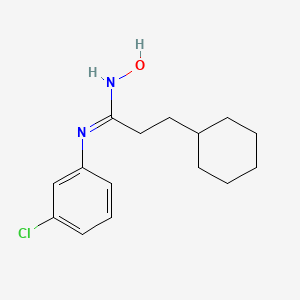![molecular formula C15H16F3N3O2 B2852122 N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide CAS No. 1240984-67-1](/img/structure/B2852122.png)
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets several kinases involved in B-cell receptor (BCR) signaling pathways. TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
TAK-659 inhibits several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. By blocking these kinases, TAK-659 prevents downstream signaling events that are critical for the survival and proliferation of B-cell malignancies. Additionally, TAK-659 has been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity.
Biochemical and Physiological Effects
TAK-659 has been shown to inhibit N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways in B-cell malignancies, leading to decreased cell survival and proliferation. TAK-659 has also been shown to induce apoptosis in CLL cells, further contributing to its anti-tumor activity. In addition, TAK-659 has been shown to have a favorable safety profile in preclinical studies, with no significant toxicities observed.
实验室实验的优点和局限性
TAK-659 has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a favorable safety profile in preclinical studies. TAK-659 also targets several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, making it a potent inhibitor of B-cell malignancies. However, TAK-659 has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, TAK-659 has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet fully understood.
未来方向
There are several future directions for research on TAK-659. First, clinical trials are needed to evaluate the efficacy and safety of TAK-659 in humans. Second, further preclinical studies are needed to understand the optimal dosing and administration of TAK-659. Third, TAK-659 could be combined with other targeted therapies or chemotherapy agents to improve its anti-tumor activity. Fourth, TAK-659 could be evaluated for its potential use in other B-cell malignancies, such as multiple myeloma or Waldenstrom macroglobulinemia. Finally, TAK-659 could be modified to improve its pharmacokinetic properties, such as its half-life, to increase its effectiveness in vivo.
合成方法
TAK-659 can be synthesized through a multi-step process involving various chemical reactions. The initial step involves the preparation of 2-(trifluoromethoxy)aniline, which is then reacted with 2-bromo-1-cyclopropylethanol to form the intermediate product. The intermediate product is then further reacted with cyanogen bromide and acetic anhydride to obtain TAK-659.
科学研究应用
TAK-659 has been extensively studied for its potential use in treating B-cell malignancies, such as CLL and NHL. In preclinical studies, TAK-659 has demonstrated potent activity against several kinases involved in N-(1-cyano-1-cyclopropylethyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide signaling pathways, including BTK, ITK, and TEC. TAK-659 has also been shown to induce apoptosis in CLL cells and inhibit tumor growth in mouse models of NHL.
属性
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[2-(trifluoromethoxy)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(9-19,10-6-7-10)21-13(22)8-20-11-4-2-3-5-12(11)23-15(16,17)18/h2-5,10,20H,6-8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGVUBDLBXZNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4,5-triethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2852039.png)
![5-Methoxy-2-[10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol](/img/structure/B2852046.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2852049.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2852051.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2852052.png)
![N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2852053.png)

![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2852055.png)


![3-[(dimethylamino)methyl]-1H-indole-4-carboxylic acid hydrochloride](/img/structure/B2852061.png)
